Cas no 2090743-19-2 (2-fluorocyclobutan-1-ol)

2-Fluorocyclobutan-1-ol is a fluorinated cyclobutane derivative characterized by the presence of a hydroxyl group and a fluorine atom on adjacent carbon atoms. This structural motif imparts unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The fluorine substitution enhances metabolic stability and influences electronic properties, while the hydroxyl group provides a handle for further functionalization. Its compact, strained ring system is of interest in the design of bioactive molecules and agrochemicals. The compound’s well-defined stereochemistry and functional group compatibility make it suitable for applications in asymmetric synthesis and drug discovery. High purity and consistent quality ensure reliable performance in research and industrial settings.
2-fluorocyclobutan-1-ol structure
2-fluorocyclobutan-1-ol structure
Product Name:2-fluorocyclobutan-1-ol
CAS No:2090743-19-2
MF:C4H7FO
MW:90.0961849689484
CID:4636829
Update Time:2025-06-14

2-fluorocyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-fluorocyclobutan-1-ol
    • Inchi: 1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2
    • InChI Key: NRJPDTSRPYWKAA-UHFFFAOYSA-N
    • SMILES: C1(O)CCC1F

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2-fluorocyclobutan-1-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:2090743-19-2)2-fluorocyclobutan-1-ol
Order Number:A974925
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:37
Price ($):580.0
Email:sales@amadischem.com

Additional information on 2-fluorocyclobutan-1-ol

Comprehensive Overview of 2-Fluorocyclobutan-1-ol (CAS No. 2090743-19-2): Properties, Applications, and Industry Insights

2-Fluorocyclobutan-1-ol (CAS No. 2090743-19-2) is a fluorinated cyclobutane derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. The incorporation of a fluorine atom into the cyclobutane ring enhances the compound's metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring fluorinated cyclobutanes as bioisosteres for traditional aromatic rings, addressing challenges like drug solubility and target selectivity—key concerns in modern small-molecule therapeutics.

The synthesis of 2-fluorocyclobutan-1-ol typically involves ring-closing strategies or fluorination of pre-functionalized cyclobutane precursors. Recent advancements in catalytic fluorination techniques, such as transition-metal-catalyzed C–F bond formation, have improved the efficiency of its production. This aligns with the growing demand for sustainable synthetic methods, a hot topic in green chemistry forums and AI-driven retrosynthesis platforms. Notably, the compound's stereochemistry plays a critical role in its applications, with enantiopure forms often exhibiting distinct biological activities—a focal point for asymmetric synthesis studies.

In pharmaceutical contexts, 2-fluorocyclobutan-1-ol serves as a building block for protease inhibitors and kinase modulators, categories frequently searched in relation to cancer therapeutics and autoimmune diseases. Its fluorinated structure mimics natural substrates while resisting enzymatic degradation, a property highlighted in recent PubMed publications. Additionally, the agrochemical industry leverages its derivatives for designing next-generation herbicides with reduced environmental persistence, addressing ESG (Environmental, Social, and Governance) metrics now prioritized by regulatory bodies.

From a commercial perspective, the global market for fluorinated fine chemicals is projected to grow at a CAGR of 5.8% (2023–2030), driven by demand for high-value intermediates like 2090743-19-2. Supply chain analysts emphasize the need for localized production to mitigate geopolitical risks—a recurring theme in LinkedIn industry discussions. Analytical characterization of this compound relies on NMR spectroscopy (particularly 19F-NMR) and LC-MS, techniques commonly queried in chemistry databases such as Reaxys and SciFinder.

Ongoing research explores the conformational dynamics of 2-fluorocyclobutan-1-ol using computational tools like DFT (Density Functional Theory), a trending topic in computational chemistry communities. These studies reveal how the fluorine atom influences ring strain and hydrogen-bonding capacity—critical for molecular docking simulations. As AI-assisted drug design gains traction (evidenced by Google Scholar citations), such data becomes indispensable for virtual screening pipelines.

Regulatory compliance remains paramount; while 2090743-19-2 is not classified as hazardous, its handling requires standard laboratory safety protocols (e.g., PPE usage under fume hoods). This aligns with OSHA guidelines often searched by industrial hygienists. Storage recommendations include inert atmospheres to prevent decomposition, a detail emphasized in SDS (Safety Data Sheet) documentation.

In summary, 2-fluorocyclobutan-1-ol exemplifies the intersection of medicinal chemistry innovation and process optimization. Its versatility across therapeutic and agricultural domains, combined with advancing synthetic methodologies, positions it as a compound of enduring relevance—addressing both scientific curiosity and industrial pragmatism in equal measure.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2090743-19-2)2-fluorocyclobutan-1-ol
A974925
Purity:99%
Quantity:1g
Price ($):580.0
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